![molecular formula C16H17N3O5 B2475028 3-(4-Ethylpiperazine-1-carbonyl)-6-nitrochromen-2-one CAS No. 838843-35-9](/img/structure/B2475028.png)
3-(4-Ethylpiperazine-1-carbonyl)-6-nitrochromen-2-one
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Overview
Description
The compound is a derivative of piperazine. Piperazine is an organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions in the ring . It exists as small alkaline deliquescent crystals with a saline taste .
Molecular Structure Analysis
The molecular structure of a related compound, 4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride, has a molecular formula of C7H9ClN2O3 and a molecular weight of 204.611 .Physical And Chemical Properties Analysis
Piperazine is freely soluble in water and ethylene glycol, but insoluble in diethyl ether. It is a weak base with two pKb of 5.35 and 9.73 at 25 °C .Scientific Research Applications
Synthesis and Reactivity
Research has explored the synthesis and reactivity of various compounds related to 3-(4-Ethylpiperazine-1-carbonyl)-6-nitrochromen-2-one. For instance, Voievudskyi et al. (2016) focused on the synthesis and reactivity of novel pyrrolo[1,2-a]pyrazine derivatives, a process that can be related to the broader category of compounds including 3-(4-Ethylpiperazine-1-carbonyl)-6-nitrochromen-2-one (Voievudskyi et al., 2016).
Tuberculostatic Activity
Foks et al. (2005) explored the tuberculostatic activity of certain nitro-ethene derivatives, which relates to the broader research into the potential biological activities of compounds like 3-(4-Ethylpiperazine-1-carbonyl)-6-nitrochromen-2-one (Foks et al., 2005).
Inhibitory Activities
In 2022, Işık et al. examined thiazolylhydrazone derivatives containing 4-ethylpiperazine side chains and their inhibitory activities against enzymes. This research is pertinent to understanding the functional capabilities of 3-(4-Ethylpiperazine-1-carbonyl)-6-nitrochromen-2-one (Işık et al., 2022).
Anticancer Potential
Romero et al. (2020) investigated the anticancer potential of compounds including 3-aryl-6-(N-methylpiperazin)-1,2,4-triazolo[3,4-a]phthalazines, which are structurally related to 3-(4-Ethylpiperazine-1-carbonyl)-6-nitrochromen-2-one. This research contributes to the understanding of the potential therapeutic applications of these compounds (Romero et al., 2020).
Mechanism of Action
Target of Action
Compounds with similar structures have been known to target various proteins and enzymes .
Mode of Action
Piperazine derivatives, a structural component of this compound, are known to exert their effects by interacting with their targets, often leading to changes in the target’s function .
Biochemical Pathways
Compounds with similar structures have been implicated in various biochemical pathways .
Pharmacokinetics
A related compound, 4-ethyl-2,3-dioxopiperazine-1-carbonyl chloride, has been analyzed using hplc methods .
Result of Action
Compounds with similar structures have been known to exhibit various biological activities .
properties
IUPAC Name |
3-(4-ethylpiperazine-1-carbonyl)-6-nitrochromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O5/c1-2-17-5-7-18(8-6-17)15(20)13-10-11-9-12(19(22)23)3-4-14(11)24-16(13)21/h3-4,9-10H,2,5-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXEKNMFEECUOSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C2=CC3=C(C=CC(=C3)[N+](=O)[O-])OC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-ethylpiperazine-1-carbonyl)-6-nitro-2H-chromen-2-one |
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